molecular formula C19H24N2O2S B12146284 (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

Cat. No.: B12146284
M. Wt: 344.5 g/mol
InChI Key: MXOUYJOGFTVMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a complex organic compound that features a unique combination of cyclohexyl, dimethyl, dihydrothieno, pyrimidinyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the cyclohexyl and dimethyl groups. The final step involves the attachment of the furan-2-yl methanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Chemistry

In chemistry, (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for probing the mechanisms of biological systems and for developing new biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and furan-containing molecules. Examples include:

  • (3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
  • 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

Uniqueness

The uniqueness of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

(3-cyclohexyl-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C19H24N2O2S/c1-13-14(2)24-19-16(13)11-20(15-7-4-3-5-8-15)12-21(19)18(22)17-9-6-10-23-17/h6,9-10,15H,3-5,7-8,11-12H2,1-2H3

InChI Key

MXOUYJOGFTVMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.